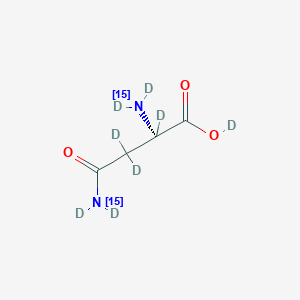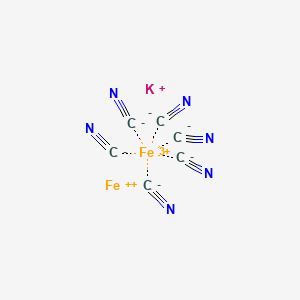
L-Asparagine-15N2,d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparagine-15N2,d8 is a stable isotope-labeled compound of L-Asparagine, a non-essential amino acid. This compound is labeled with both nitrogen-15 and deuterium, making it useful in various scientific research applications. L-Asparagine plays a crucial role in the metabolic control of cell functions in nerve and brain tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Asparagine-15N2,d8 involves the incorporation of nitrogen-15 and deuterium into the L-Asparagine molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors labeled with these isotopes. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes without unwanted side reactions.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The final product is purified using techniques such as crystallization and chromatography to achieve the desired isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions: L-Asparagine-15N2,d8 can undergo various chemical reactions, including:
Oxidation: Conversion to aspartic acid derivatives.
Reduction: Formation of reduced asparagine derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of asparagine, such as aspartic acid, reduced asparagine, and substituted asparagine compounds.
Aplicaciones Científicas De Investigación
L-Asparagine-15N2,d8 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of asparagine metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid transport mechanisms.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes to ensure the purity and consistency of products.
Mecanismo De Acción
The mechanism of action of L-Asparagine-15N2,d8 involves its incorporation into metabolic pathways where it mimics the behavior of natural L-Asparagine. The isotopic labels allow researchers to track its movement and transformation within biological systems. The molecular targets include enzymes involved in amino acid metabolism, transport proteins, and cellular receptors.
Comparación Con Compuestos Similares
L-Asparagine-13C4,15N2: Labeled with carbon-13 and nitrogen-15.
L-Glutamine-15N2,d10: Labeled with nitrogen-15 and deuterium.
L-Phenylalanine-15N: Labeled with nitrogen-15.
Uniqueness: L-Asparagine-15N2,d8 is unique due to its dual labeling with nitrogen-15 and deuterium, which provides enhanced tracking capabilities in metabolic studies
This compound is a valuable tool in scientific research, offering insights into metabolic processes and aiding in the development of new pharmaceuticals and therapies. Its unique isotopic labeling makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C4H8N2O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterio(15N)amino)-4-oxobutanoate |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D,5+1,6+1/hD5 |
Clave InChI |
DCXYFEDJOCDNAF-VYGMAKJPSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(=O)[15N]([2H])[2H])[15N]([2H])[2H] |
SMILES canónico |
C(C(C(=O)O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)




![N,N-diethylethanamine;(2E)-1-ethyl-2-[(E)-3-[1-[6-[[(E)-3-[1-[(2R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12057207.png)


![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)
